1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
The compound “1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring containing one nitrogen and one sulfur atom. It also has a difluorophenyl group, which is a phenyl ring (a six-membered carbon ring) with two fluorine atoms attached, and a piperidinyl group, which is a six-membered ring containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane, difluorophenyl, and piperidinyl groups would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carbonyl group (C=O) is often involved in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .Scientific Research Applications
- DTCP and its derivatives have been synthesized and evaluated for their antibacterial activity. In particular, a series of [1,2,4]-triazole derivatives bearing amino acid moieties showed promising results against standard bacteria and multidrug-resistant clinical isolates . These compounds demonstrated better MIC values compared to reference drugs like cephalothin and chloramphenicol.
- Researchers have explored DTCP derivatives for their antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole exhibited activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .
Antimicrobial Activity
Antitubercular Potential
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N2O2S/c1-13(24)22-7-4-14(5-8-22)19(25)23-9-6-18(26-11-10-23)16-12-15(20)2-3-17(16)21/h2-3,12,14,18H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKHTORPECVXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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